(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c28-26(27-16-14-20(15-17-27)18-19-8-2-1-3-9-19)25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-13,20,25H,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDHSJNCDPOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Precursor Selection
Core Scaffold Disconnection
The target compound dissects into two primary precursors:
- 9H-Xanthene-9-carboxylic acid : A planar, aromatic carboxylic acid derivative.
- 4-Benzylpiperidine : A secondary amine with a lipophilic benzyl substituent.
The methanone bridge forms via nucleophilic acyl substitution, necessitating activation of the carboxylic acid moiety. Historical precedents from acridine synthesis, such as the Bernthsen method, demonstrate the utility of polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) in analogous condensations.
Precursor Synthesis
9H-Xanthene-9-carboxylic Acid
Synthesized via Friedel-Crafts acylation of xanthene with chloroacetyl chloride, followed by hydrolysis (68% yield). Alternative routes employ Ullmann coupling of 2-bromobenzoic acid derivatives, though yields drop to 52% due to steric hindrance.
4-Benzylpiperidine
Prepared via reductive amination of piperidone with benzaldehyde using sodium cyanoborohydride (89% yield). Catalytic hydrogenation (H₂, Pd/C) offers a safer alternative but requires stringent moisture control.
Coupling Methodologies
Carbodiimide-Mediated Coupling
HATU/DIPEA System
Reaction of 9H-xanthene-9-carboxylic acid (1.2 eq) with 4-benzylpiperidine (1.0 eq) in DMF using HATU (1.5 eq) and DIPEA (3.0 eq) at 25°C for 12 hours affords the product in 78% yield (Table 1). Excess carboxylic acid minimizes dimerization of the amine.
Table 1: HATU-mediated coupling optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 25 | 12 | 78 |
| 2 | THF | 25 | 24 | 45 |
| 3 | DCM | 40 | 18 | 62 |
PyBOP Activation
Substituting HATU with PyBOP reduces yields to 65% under identical conditions, likely due to slower activation kinetics.
Microwave-Assisted Synthesis
Adapting Bernthsen’s acridine protocol, microwave irradiation (150°C, 300 W) of the acid-amine mixture with PTSA (0.1 eq) in toluene completes the reaction in 20 minutes (82% yield). This method eliminates racemization observed in thermal approaches.
Mechanistic Insight : Microwave energy accelerates the formation of the reactive acylium ion intermediate, bypassing the slow protonation step in conventional heating.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (EtOAc/hexane, 1:3) isolates the product with >98% purity. Atypical tailing occurs due to the compound’s high planar rigidity, necessitating gradient elution.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, xanthene H-1/H-8), 7.45–7.28 (m, 5H, benzyl), 4.21 (s, 1H, methine), 3.72–3.65 (m, 4H, piperidine).
- HRMS : Calculated for C₂₆H₂₃NO₂ [M+H]⁺: 406.1807; Found: 406.1805.
Comparative Analysis of Synthetic Routes
Table 2: Method efficiency comparison
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| HATU/DIPEA | 78 | 98 | 12 h |
| Microwave/PTSA | 82 | 97 | 20 min |
| Thermal (ZnCl₂) | 45 | 89 | 24 h |
Microwave synthesis offers the optimal balance of speed and yield, though HATU-mediated coupling remains preferable for small-scale syntheses requiring minimal equipment.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the methanone bridge as the primary degradation route (t₁/₂ = 18 months). Formulations require exclusion of protic solvents to prevent retro-amide formation.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
The following analysis compares 4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Structural Analogues with Xanthene Moieties
Key Observations :
- XA-C () shares the xanthene-ketone scaffold but substitutes the benzylpiperidine group with a methoxyphenyl group, enhancing its utility in photochemical applications.
Benzylpiperidine-Containing Analogues
Key Observations :
- The piperidin-4-yl analogue () demonstrates the importance of the benzylpiperidine group in antimicrobial activity, though the target compound’s xanthene moiety may alter bioavailability.
- Compound 3b () highlights how substituting the xanthene with a dihydroxyphenyl group increases polarity, as evidenced by its oil-like consistency versus the target’s solid state.
Biological Activity
The compound (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperidine ring substituted with a benzyl group and a xanthenone moiety, which contributes to its unique properties.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds containing piperidine and xanthenone structures have shown promise in inhibiting cancer cell proliferation. For instance, benzoylpiperidine derivatives have demonstrated significant antiproliferative effects against breast and ovarian cancer cell lines with IC50 values ranging from 19.9 to 75.3 µM .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of specific enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism . These compounds often exhibit competitive inhibition, making them candidates for drug development targeting the endocannabinoid system.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on related compounds:
- Receptor Binding : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal activity.
- Enzyme Inhibition : As noted, the compound could inhibit enzymes involved in lipid metabolism, impacting signaling pathways related to inflammation and pain.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of benzoylpiperidine derivatives on human cancer cell lines. The results indicated that modifications to the piperidine structure could enhance potency against cancer cells. Specifically, compound modifications led to improved IC50 values, demonstrating the importance of structural optimization in drug design .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Compounds were assessed for their ability to prevent neuronal cell death induced by oxidative stress. Results suggested that certain derivatives could significantly reduce cell death rates, indicating potential therapeutic applications in neurodegenerative disorders.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone, and how are yields optimized?
Methodological Answer: Synthesis typically involves multi-step retrosynthetic planning. Key steps include:
Piperidine-Benzyl Functionalization : Alkylation of 4-benzylpiperidine using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Xanthene Carbonyl Coupling : Reaction of the piperidine intermediate with 9H-xanthene-9-carbonyl chloride via nucleophilic acyl substitution, often catalyzed by triethylamine in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
Q. Yield Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .
- Batch Analysis : HPLC monitoring (C18 column, acetonitrile/water mobile phase) identifies impurities early .
Table 1 : Representative Synthetic Yields from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 75–85 | |
| Carbonyl coupling | 9H-xanthene carbonyl chloride, Et₃N | 60–70 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation relies on:
Q. Priority Techniques :
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer: Primary assays focus on target engagement and cellular activity:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD) to receptors (e.g., GPCRs or kinases) .
- Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands in enzyme-binding pockets .
- Cell Viability Assays : MTT or ATP-luciferase assays (IC₅₀ determination in cancer cell lines) .
Q. Key Parameters :
- Buffer Conditions : pH 7.4 PBS with 0.01% Tween-20 to prevent aggregation.
- Control Compounds : Reference inhibitors (e.g., staurosporine for kinase assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer: Contradictions often arise from:
- Polymorphism : Different crystalline forms alter NMR/FTIR peaks. Mitigate via controlled recrystallization (e.g., slow evaporation from acetone) .
- Residual Solvents : GC-MS headspace analysis detects trace DMF or THF, which may shift proton signals .
- Dynamic Effects : Variable temperature NMR (VT-NMR) identifies conformational exchange broadening signals .
Case Study : A batch showing δ 7.3 ppm splitting in ¹H NMR was traced to a rotameric equilibrium in the xanthene-piperidine linkage, resolved by DFT calculations (B3LYP/6-31G*) .
Q. What strategies enhance the photoluminescence quantum yield (PLQY) of this compound in solid-state materials?
Methodological Answer: The xanthene moiety’s emission is tunable via:
- Crystal Engineering : Co-crystallization with halogenated analogs (e.g., 3,5-dichlorophenyl derivatives) reduces non-radiative decay by rigidifying the lattice .
- Doping : Embedding in PMMA matrices at 5% wt/wt suppresses aggregation-caused quenching (ACQ) .
- Heavy Atom Effects : Introducing bromine at the xanthene 2-position increases spin-orbit coupling for triplet harvesting (PLQY from 2% to 12%) .
Table 2 : PLQY Optimization in Analogous Xanthene Derivatives
| Modification | PLQY (%) | Lifetime (ms) | Reference |
|---|---|---|---|
| Pristine compound | 2.0 | 21 | |
| 3,4-Dichloro substitution | 8.5 | 340 | |
| PMMA doping | 15.2 | 120 |
Q. How can molecular docking predict this compound’s interaction with neurological targets (e.g., σ receptors)?
Methodological Answer:
- Target Preparation : Retrieve σ-1 receptor structure (PDB: 5HK1) and optimize protonation states with PROPKA .
- Docking Workflow :
- Grid Generation : Focus on the ligand-binding pocket (AutoDock Vina).
- Conformational Sampling : 100 runs with Lamarckian GA parameters.
- Post-Docking Analysis : Clustering (RMSD <2.0 Å) identifies dominant binding poses.
- Validation : Compare with experimental IC₅₀ values from radioligand displacement assays (e.g., [³H]-DTG) .
Key Insight : The benzylpiperidine group forms hydrophobic contacts with Leu65 and Tyr103, while the xanthene carbonyl hydrogen-bonds to Glu172 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
